molecular formula C11H14ClN B13045021 3-(3-Chlorophenyl)-1-methylpyrrolidine

3-(3-Chlorophenyl)-1-methylpyrrolidine

Cat. No.: B13045021
M. Wt: 195.69 g/mol
InChI Key: NKGPTPMYTQPTDM-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-methylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a chlorophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound. The reaction conditions typically involve:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Sodium hydroxide in ethanol, potassium carbonate in acetone

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

3-(3-Chlorophenyl)-1-methylpyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with similar structural features.

    1-(3-Chlorophenyl)-2-(methylamino)-1-propanone: Another compound with a chlorophenyl group and similar pharmacological properties.

Uniqueness

3-(3-Chlorophenyl)-1-methylpyrrolidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-methylpyrrolidine

InChI

InChI=1S/C11H14ClN/c1-13-6-5-10(8-13)9-3-2-4-11(12)7-9/h2-4,7,10H,5-6,8H2,1H3

InChI Key

NKGPTPMYTQPTDM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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